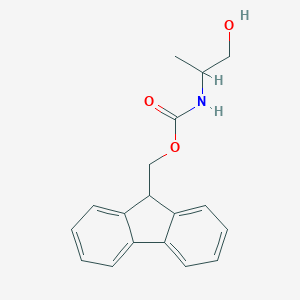

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate

Vue d'ensemble

Description

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. This compound is often utilized as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This intermediate is then reacted with 1-hydroxypropan-2-amine to yield the desired carbamate . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield fluorenone derivatives, while reduction can produce fluorenylmethylamines .

Applications De Recherche Scientifique

Synthesis and Mechanism of Action

The synthesis of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to produce fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which is then reacted with 1-hydroxypropan-2-amine to yield the desired carbamate. This compound functions primarily as a protecting group in peptide synthesis, forming stable carbamate linkages with amino groups. The protecting group can be removed under mild conditions, often using bases like piperidine, allowing for the regeneration of free amines necessary for further chemical transformations.

Peptide Synthesis

Fmoc-(1-hydroxypropan-2-yl)carbamate is extensively used as a protecting group during peptide synthesis. Its stability under various reaction conditions allows for selective protection and subsequent deprotection of amino acids, facilitating the construction of complex peptide structures.

Medicinal Chemistry

The compound plays a crucial role in developing peptide-based drugs. By enabling the synthesis of biologically active peptides, it aids in studying their structure-function relationships and therapeutic potentials. Notably, derivatives of this compound have shown promise in targeting specific pathways related to cancer treatment.

Biological Studies

In biological research, this compound is utilized to synthesize peptides that mimic natural proteins, allowing researchers to investigate interactions at the molecular level. Its ability to form stable linkages makes it an ideal candidate for studying enzyme-substrate interactions and protein folding.

Chemical Reactions

The compound undergoes various chemical transformations:

- Oxidation : Can be oxidized to yield carbonyl compounds.

- Reduction : Reduction reactions can convert the carbamate group into an amine.

- Substitution : Nucleophilic substitution can replace the carbamate group with other functional groups.

Study 1: Anticancer Properties

Recent research has explored the anticancer properties of compounds related to Fmoc-(1-hydroxypropan-2-yl)carbamate. Modifications to similar structures have demonstrated enhanced potency against specific cancer cell lines, indicating that derivatives may also exhibit significant therapeutic potential.

Study 2: Inhibition of MBOAT4

A medicinal chemistry campaign identified small lipopeptidomimetics that inhibit MBOAT4 in vitro. Structural modifications inspired by Fmoc-(1-hydroxypropan-2-yl)carbamate led to enhanced biological activity against cancer targets.

Mécanisme D'action

The mechanism of action of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amino groups, preventing unwanted reactions during peptide synthesis. The compound can be removed under mild conditions, typically using bases like piperidine, to yield the free amine . This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

(9H-Fluoren-9-yl)methyl (S)-(1-hydroxypropan-2-yl)(methyl)carbamate: This compound has a similar structure but includes a methyl group, which can affect its reactivity and stability.

(9H-Fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: This compound has an extended ethoxy chain, which can influence its solubility and interaction with other molecules.

Uniqueness

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate is unique due to its balance of stability and ease of removal, making it an ideal protecting group in peptide synthesis. Its ability to form stable carbamate linkages while being removable under mild conditions sets it apart from other protecting groups .

Activité Biologique

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, with a molecular formula of C18H19NO3 and a molecular weight of 297.35 g/mol, is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and peptide synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.

- Molecular Formula : C18H19NO3

- Molecular Weight : 297.35 g/mol

- CAS Number : 851678-69-8

The primary role of this compound is as a protecting group in peptide synthesis. It forms a stable carbamate linkage with amino groups, which prevents unwanted reactions during the synthesis process. The compound can be removed under mild conditions, typically using bases like piperidine, to yield the free amine .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, research into small molecules that inhibit specific enzymes has shown that modifications to similar structures can significantly enhance their potency against cancer cell lines. This suggests that derivatives of this compound may also exhibit similar properties .

Applications in Medicinal Chemistry

- Peptide Synthesis : The compound is widely used as a protecting group in the synthesis of biologically active peptides and proteins, facilitating the study of their structure and function.

- Drug Development : It plays a role in developing peptide-based drugs and therapeutic agents, particularly those targeting specific pathways in cancer and other diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (9H-Fluoren-9-yl)methyl (S)-(1-hydroxypropan-2-yl)(methyl)carbamate | Structure | Contains a methyl group affecting reactivity |

| (9H-Fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate | Structure | Extended ethoxy chain influencing solubility |

The unique balance of stability and ease of removal makes this compound an ideal choice for researchers in peptide chemistry compared to other protecting groups.

Study 1: Inhibition of MBOAT4

A medicinal chemistry campaign identified small lipopeptidomimetics that inhibit MBOAT4 in vitro. The modifications made to similar compounds demonstrated enhanced biological activity, suggesting that structural analogs of this compound could be explored for their potential therapeutic effects against specific targets in cancer treatment .

Study 2: Antiproliferative Activity

Research focused on compounds with structural similarities revealed potent antiproliferative activity against breast cancer models. These findings underscore the importance of functional groups and molecular modifications in enhancing biological efficacy, providing insights into how derivatives of this carbamate might perform similarly .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCEJUGNDJXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369620 | |

| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161529-13-1 | |

| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.